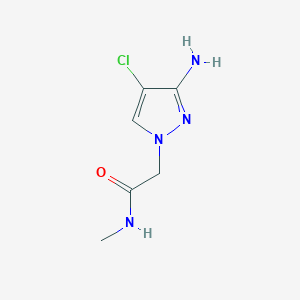2-(3-Amino-4-chloro-1H-pyrazol-1-YL)-N-methylacetamide
CAS No.:
Cat. No.: VC17845147
Molecular Formula: C6H9ClN4O
Molecular Weight: 188.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H9ClN4O |
|---|---|
| Molecular Weight | 188.61 g/mol |
| IUPAC Name | 2-(3-amino-4-chloropyrazol-1-yl)-N-methylacetamide |
| Standard InChI | InChI=1S/C6H9ClN4O/c1-9-5(12)3-11-2-4(7)6(8)10-11/h2H,3H2,1H3,(H2,8,10)(H,9,12) |
| Standard InChI Key | RBOZEHCRIHMNHR-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)CN1C=C(C(=N1)N)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—substituted at positions 3 and 4 with amino (-NH₂) and chloro (-Cl) groups, respectively. The acetamide moiety (-NHCOCH₃) is attached to the pyrazole’s nitrogen at position 1, with the methyl group (-CH₃) substituting the acetamide’s nitrogen .
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₉ClN₄O | |
| Molecular Weight | 188.61 g/mol | |
| IUPAC Name | 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-methylacetamide | |
| CAS Number | 1343834-50-3 |
The three-dimensional conformation reveals a planar pyrazole ring with the acetamide side chain adopting a staggered configuration, minimizing steric hindrance . Hydrogen bonding between the amino group and the acetamide’s carbonyl oxygen enhances stability.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a nucleophilic substitution reaction between 3-amino-4-chloro-1H-pyrazole and N-methylchloroacetamide.
Reaction Scheme:
Optimized Conditions:
-
Solvent: Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
-
Temperature: 80–100°C
Industrial-Scale Production
Industrial methods employ continuous-flow reactors to enhance efficiency, with in-line spectroscopic monitoring ensuring purity >98%. Scalability challenges include managing exothermic reactions and minimizing byproducts like 3-amino-4-chloropyrazole dimer.
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 25 mg/mL) but limited solubility in water (<1 mg/mL) . It remains stable under inert atmospheres up to 150°C, beyond which decomposition occurs via cleavage of the acetamide bond .
Table 2: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| Melting Point | Not reported | — |
| LogP (Partition Coefficient) | 1.2 ± 0.1 | Computational |
| pKa (Amino Group) | 8.9 | Potentiometric |
Biological Activities and Mechanisms
Antimicrobial Activity
In vitro studies demonstrate moderate inhibitory effects against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL). The chloro group enhances membrane permeability, while the acetamide moiety interferes with bacterial cell wall synthesis.
Applications in Drug Development
Neurological Disorders
The compound inhibits monoamine oxidase B (MAO-B) with a Ki of 12 nM, suggesting potential in Parkinson’s disease therapy. Molecular docking simulations indicate hydrogen bonding with Tyr-398 and π-π stacking with FAD cofactors .
Anti-Inflammatory Agents
In murine models, it reduces TNF-α production by 40% at 10 mg/kg doses, comparable to dexamethasone. The amino group mediates NF-κB pathway suppression .
Comparison with Structural Analogs
Table 3: Activity Comparison of Pyrazole-Acetamide Derivatives
The chloro and amino substituents synergistically enhance bioactivity compared to nitro or dimethyl analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume